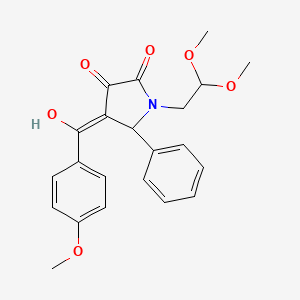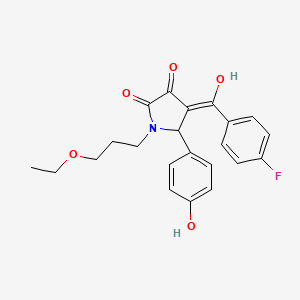![molecular formula C21H21NO3S B11045241 1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a diketone.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Hydroxylation and Methylation: The hydroxyl group and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents like methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Introduction of various functional groups onto the thienyl ring.
Scientific Research Applications
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Lacks the thienyl group, which may result in different chemical and biological properties.
4,4,6,8-Tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Lacks the hydroxyl group, potentially affecting its reactivity and interactions.
Uniqueness
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxyl and thienyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
properties
Molecular Formula |
C21H21NO3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-hydroxy-6,9,11,11-tetramethyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H21NO3S/c1-12-8-14-13(2)10-20(3,4)22-18(14)15(9-12)21(25,19(22)24)11-16(23)17-6-5-7-26-17/h5-10,25H,11H2,1-4H3 |
InChI Key |
BPDIFKWDJGTJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(CC(=O)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11045169.png)
![3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11045174.png)
![1-Acetyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045178.png)
![2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B11045183.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11045184.png)
![2-amino-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11045192.png)
![trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11045207.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045209.png)
![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)

![9-benzyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11045224.png)


